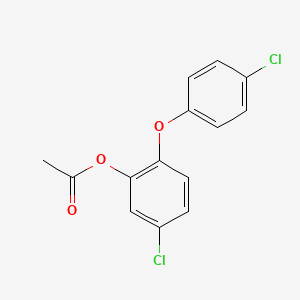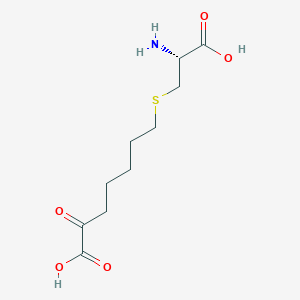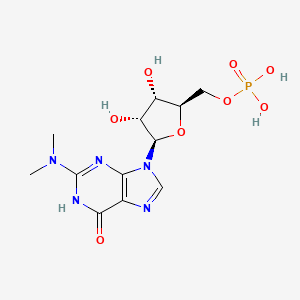
Acetone 2,4-Dinitrophenylhydrazone-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetone 2,4-Dinitrophenylhydrazone-13C3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of acetone and 2,4-dinitrophenylhydrazine, where three carbon atoms are replaced with the carbon-13 isotope. This compound is often used as a reference material in analytical chemistry due to its well-defined structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetone 2,4-Dinitrophenylhydrazone-13C3 involves the reaction of acetone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Dissolve 2,4-dinitrophenylhydrazine in an acidic medium (e.g., hydrochloric acid).
- Add acetone-13C3 to the solution.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of acetone-13C3 and 2,4-dinitrophenylhydrazine in an acidic medium.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of industrial filtration and purification techniques to isolate the final product .
化学反应分析
Types of Reactions
Acetone 2,4-Dinitrophenylhydrazone-13C3 undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with aldehydes and ketones.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Addition-Elimination Reactions: Typically involve the use of aldehydes or ketones as reactants, with the reaction proceeding in an acidic or basic medium.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Addition-Elimination Reactions: The major products are hydrazones, which are formed by the addition of the hydrazine group to the carbonyl compound followed by the elimination of water.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
科学研究应用
Acetone 2,4-Dinitrophenylhydrazone-13C3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference material for the identification and quantification of carbonyl compounds in various samples.
Biological Research: Employed in studies involving metabolic pathways and enzyme activities.
Medical Research: Utilized in the investigation of disease mechanisms and the development of diagnostic tools.
Industrial Applications: Applied in quality control processes and the development of new materials.
作用机制
The mechanism of action of Acetone 2,4-Dinitrophenylhydrazone-13C3 involves its interaction with carbonyl compounds. The compound forms a hydrazone derivative by reacting with the carbonyl group, which can then be analyzed using various analytical techniques. This reaction is facilitated by the presence of the carbon-13 isotope, which enhances the compound’s stability and detectability.
相似化合物的比较
Similar Compounds
Acetone 2,4-Dinitrophenylhydrazone: The non-labeled version of the compound, which lacks the carbon-13 isotope.
Other Dinitrophenylhydrazones: Compounds derived from different carbonyl compounds, such as aldehydes and ketones.
Uniqueness
Acetone 2,4-Dinitrophenylhydrazone-13C3 is unique due to the presence of the carbon-13 isotope, which provides enhanced stability and detectability in analytical applications. This makes it particularly valuable in research settings where precise measurements are required .
属性
CAS 编号 |
395075-27-1 |
|---|---|
分子式 |
C₆¹³C₃H₁₀N₄O₄ |
分子量 |
241.18 |
同义词 |
2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone; 2-Propanone-13C3 (2,4-Dinitrophenyl)hydrazone; Acetone-13C3 (2,4-Dinitrophenyl)hydrazone; 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-13C3; NSC 131450-13C3; NSC 6120-13C3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








